2-(difluoromethyl)-5-nitropyridin-4-ol

Beschreibung

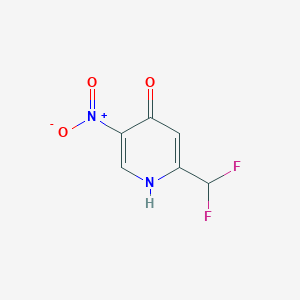

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBBTDBSLVUXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-hydroxy-5-nitropyridine

- The precursor 2-hydroxy-5-nitropyridine is synthesized via a multi-step reaction involving cyclization and nitration steps.

- One reported method involves the reaction of nitromethane with ethyl 2-chloroacrylate or methyl 2-bromoacrylate in the presence of DBN (1,5-diazabicyclo[4.3.0]non-5-ene) at 60-65 °C, followed by treatment with triethyl orthoformate and cuprous chloride at elevated temperatures (95-100 °C).

- Subsequent ammonolysis with ammonia and ammonium chloride at 60-65 °C yields 2-hydroxy-5-nitropyridine as a yellow needle-shaped solid with high purity (99.7%) and good yield (~90%).

Chlorination and Hydrolysis to Obtain 2-chloro-3-nitropyridin-4-ol

- The 2-hydroxy-5-nitropyridine can be chlorinated using phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine at 90-100 °C to give 2,4-dichloro-3-nitropyridine.

- This intermediate is then subjected to nucleophilic substitution with sodium acetate in DMF at 120-125 °C, followed by aqueous workup and extraction to afford 2-chloro-3-nitropyridin-4-ol in moderate yield (~50%).

Difluoromethylation to Obtain this compound

- The key step for introducing the difluoromethyl group is difluoromethylation of 2-hydroxy-5-nitropyridine.

- This is efficiently achieved using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (known as Chen’s reagent) in the presence of sodium hydride (NaH) in acetonitrile at room temperature.

- The reaction proceeds rapidly (within 30 minutes) and yields 2-(difluoromethoxy)-5-nitropyridine in 83–90% yield.

- This difluoromethoxy compound can be converted to the corresponding this compound derivative, which is air- and moisture-stable and can be handled without special precautions.

Representative Reaction Conditions and Optimization

Mechanistic and Practical Considerations

- The difluoromethylation step uses a commercially available fluorinated reagent that introduces the difluoromethyl group via nucleophilic substitution.

- The reaction conditions are mild and fast, minimizing side reactions and decomposition.

- The nitropyridin-4-ol core is prepared through classical aromatic substitution and nucleophilic aromatic substitution steps, with careful control of reaction temperature and stoichiometry.

- The overall synthetic route is amenable to scale-up due to the use of stable intermediates and reagents.

Summary of Key Research Findings

- The use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid for difluoromethylation represents a significant advancement in the preparation of fluorinated pyridine derivatives, offering high yields and operational simplicity.

- The multi-step preparation of the nitropyridin-4-ol core involves well-established chlorination and hydrolysis reactions with moderate to good yields, allowing for industrial applicability.

- The final compound is an air- and moisture-stable solid, which facilitates handling and storage for further synthetic applications.

Analyse Chemischer Reaktionen

2-(difluoromethyl)-5-nitropyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. Major products formed from these reactions include amino-substituted pyridines and other derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Difluoromethyl)-5-nitropyridin-4-ol has been investigated for its potential biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, compounds with similar structures have demonstrated significant inhibition of tumor growth, indicating potential for drug development .

| Compound Type | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| This compound | A549 | 15.72 | 50.68 |

| Related Derivative | HeLa | 12.34 | 45.00 |

The compound has shown promise in various biological evaluations:

- Antibacterial and Antifungal Properties : It has been tested against multiple bacterial strains and fungi, demonstrating inhibitory effects that suggest its use in developing new antimicrobial agents .

- Antioxidant Activity : Molecular docking studies indicate that the compound may possess antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .

Material Science

In addition to its biological applications, the compound is explored for its role in material science:

- Synthesis of New Materials : Its unique chemical structure makes it a valuable building block for synthesizing complex organic materials used in electronics and photonics.

Study on Anticancer Properties

A research study evaluated the anticancer effects of several derivatives of this compound using the National Cancer Institute's protocols. The study revealed that certain derivatives exhibited high levels of antitumor activity, with specific focus on their mechanism of action involving apoptosis induction in cancer cells .

Another study focused on the antibacterial efficacy of this compound against resistant bacterial strains. The results indicated significant antibacterial activity, suggesting potential applications in combating antibiotic resistance .

Wirkmechanismus

The mechanism of action of 2-(difluoromethyl)-5-nitropyridin-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target by forming hydrogen bonds and increasing lipophilicity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Bioavailability

Fluorine substituents significantly alter molecular properties. The difluoromethyl group in 2-(difluoromethyl)-5-nitropyridin-4-ol exerts strong electron-withdrawing effects, reducing the basicity of adjacent groups and enhancing membrane permeability. This contrasts with:

- 2-Fluoro-5-nitropyridine (): A single fluorine atom at position 2 provides weaker inductive effects, resulting in higher basicity and lower lipophilicity compared to the difluoromethyl analog.

- 4-Chloro-5-nitropyridin-2-ol (): The chloro substituent is less electronegative than fluorine, leading to reduced metabolic stability and altered solubility profiles.

Table 1: Substituent Effects on Key Properties

| Compound | Substituent at Position 2 | logP (Predicted) | Metabolic Stability |

|---|---|---|---|

| This compound | -CF2H | ~1.8 | High |

| 2-Fluoro-5-nitropyridine | -F | ~0.9 | Moderate |

| 4-Chloro-5-nitropyridin-2-ol | -Cl | ~1.2 | Low |

Note: logP values estimated using fragment-based methods; metabolic stability inferred from fluorine’s resistance to oxidative degradation .

Biologische Aktivität

2-(Difluoromethyl)-5-nitropyridin-4-ol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, particularly in the context of antiviral and antibacterial properties.

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethyl group and nitro group onto a pyridine ring. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The precise conditions can vary based on the desired yield and purity of the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may disrupt cellular processes. Additionally, the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. The compound demonstrated significant inhibitory effects in vitro, with an IC50 value indicating effective dose levels for viral inhibition.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 3.669 | Inhibition of viral replication |

| Lopinavir | 129.8 | Protease inhibitor |

The compound's mechanism includes interference with viral proteases and possibly inhibiting viral entry into host cells.

Antibacterial Activity

In addition to its antiviral properties, this compound has shown promising antibacterial activity against various strains. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : A study evaluated the compound's efficacy against SARS-CoV-2 in Vero-E6 cells, revealing a dose-dependent inhibition of viral replication. The results underscore its potential as a therapeutic agent in combating COVID-19.

- Antibacterial Properties : Another investigation assessed the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)-5-nitropyridin-4-ol, and how can reaction conditions be optimized?

- Methodology : Start with a pyridine core and introduce substituents via sequential functionalization. For the difluoromethyl group, employ nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. Nitration can be achieved using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients optimized for polar nitro groups .

- Key Data : Yield improvements (e.g., 45% → 68%) are achievable by adjusting stoichiometry (1:1.2 for fluorination) and reaction time (12–16 hours for nitration).

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodology :

- ¹⁹F NMR : Identify CF₂ groups via characteristic split signals (e.g., δ -110 to -120 ppm for difluoromethyl).

- ¹H NMR : Use coupling constants to confirm nitro group positioning (meta vs. para to hydroxyl).

- IR : Look for O–H stretches (~3200 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₆H₅F₂N₂O₃: 205.03 g/mol).

- Validation : Compare with structurally related compounds (e.g., 4-chloro-5-nitropyridin-2-ol ).

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and identify byproducts (e.g., nitro reduction products or hydrolysis of the difluoromethyl group).

- Recommendations : Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to suppress decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and difluoromethyl groups affect the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group directs electrophilic substitution to the ortho/para positions, while the difluoromethyl group enhances electrophilicity via inductive effects. Use DFT calculations to map electron density (e.g., using Gaussian 16) and predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) to optimize coupling efficiency.

Q. What role does this compound play in medicinal chemistry as a pharmacophore?

- Application : The nitro group may act as a hydrogen-bond acceptor, while the difluoromethyl group enhances metabolic stability. Test in vitro against target enzymes (e.g., kinases or oxidoreductases) using fluorescence polarization assays. Compare bioavailability with non-fluorinated analogs .

- Data Analysis : Calculate IC₅₀ values and correlate with logP (predicted ~1.8) to assess membrane permeability .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Focus on halogen-bonding interactions between the difluoromethyl group and protein backbone carbonyls. Validate with MD simulations (AMBER) to assess binding stability .

- Case Study : Compare docking scores with known inhibitors of similar scaffolds (e.g., fluoro-nitropyridines ).

Data Contradictions & Resolution

Q. Conflicting reports on nitro group reduction: How to address discrepancies in catalytic hydrogenation outcomes?

- Analysis : Some studies report full reduction to amine under H₂/Pd-C, while others note partial reduction. Test alternative catalysts (e.g., Raney Ni) and solvents (EtOH vs. THF). Use in situ FTIR to detect intermediate hydroxylamines.

- Resolution : Contradictions arise from solvent polarity and H₂ pressure; optimize conditions for selective reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.